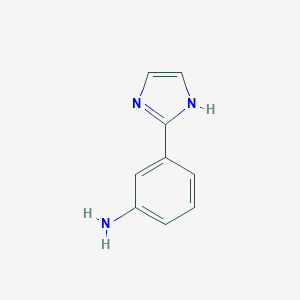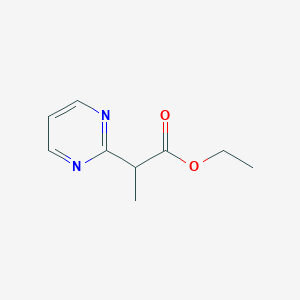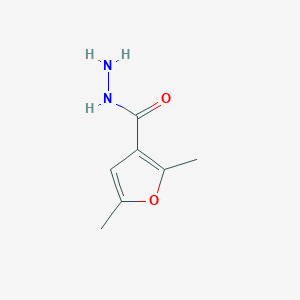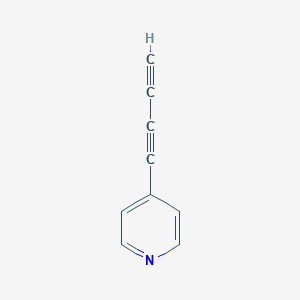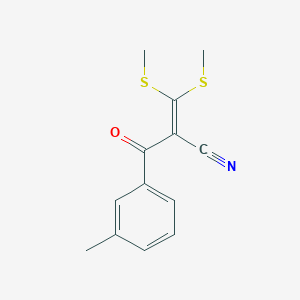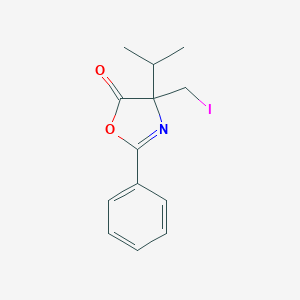
4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one, also known as IMPO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The exact mechanism of action of 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one is not fully understood. However, it is believed to exert its biological activity through the inhibition of certain enzymes and receptors in the body.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. It has also been shown to have a positive effect on the immune system and to exhibit antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other commonly used reagents.
Orientations Futures
1. Development of new 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one derivatives with enhanced biological activity.
2. Investigation of the potential use of 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one in the development of new materials.
3. Study of the mechanism of action of 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one to better understand its biological effects.
4. Exploration of the potential use of 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one in the treatment of various diseases.
5. Investigation of the potential use of 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one in the development of new diagnostic tools.
Méthodes De Synthèse
4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one can be synthesized through a multi-step reaction involving the condensation of 2-phenylacetic acid and glycine, followed by chlorination and iodination. The final product is obtained through cyclization of the resulting intermediate.
Applications De Recherche Scientifique
4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one has been studied for its potential use as a building block in the synthesis of various bioactive molecules such as antitumor agents, antimicrobial agents, and anti-inflammatory agents. It has also been investigated for its potential use in the development of new materials with unique properties.
Propriétés
Numéro CAS |
182176-14-3 |
|---|---|
Nom du produit |
4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one |
Formule moléculaire |
C13H14INO2 |
Poids moléculaire |
343.16 g/mol |
Nom IUPAC |
4-(iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H14INO2/c1-9(2)13(8-14)12(16)17-11(15-13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Clé InChI |
ZLFCOWIHEOFQGF-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)OC(=N1)C2=CC=CC=C2)CI |
SMILES canonique |
CC(C)C1(C(=O)OC(=N1)C2=CC=CC=C2)CI |
Synonymes |
5(4H)-Oxazolone, 4-(iodomethyl)-4-(1-methylethyl)-2-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



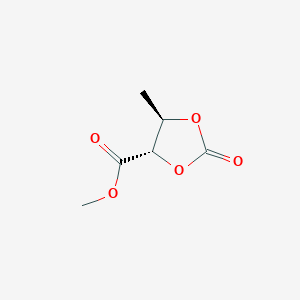
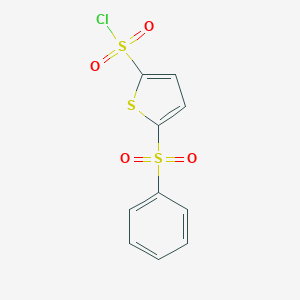
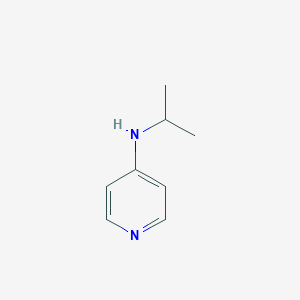
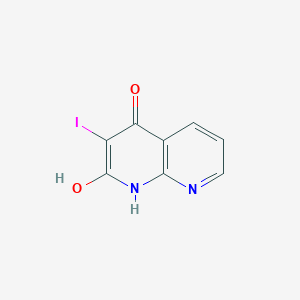
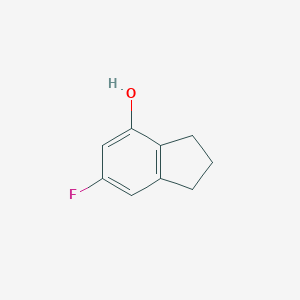
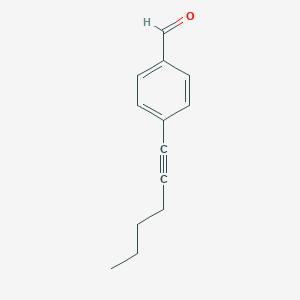
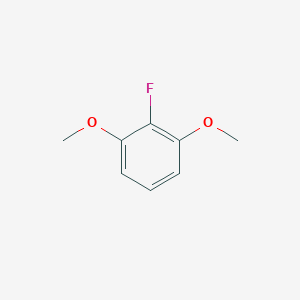
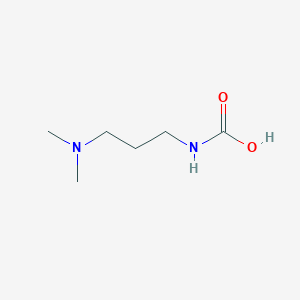
![N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine](/img/structure/B71246.png)
